molecular formula C25H22N2O3 B7691062 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B7691062
M. Wt: 398.5 g/mol
InChI Key: MYXLUSIXTHVSSX-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as HM-3, is a synthetic compound that has been extensively studied for its potential in scientific research. HM-3 has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities with high purity. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is that it is not very selective, meaning it can inhibit other kinases besides CK2. This can lead to off-target effects and limit its use in certain experiments.

Future Directions

There are several future directions for research related to N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide. One area of interest is the development of more selective CK2 inhibitors. This would allow for more specific targeting of CK2 and reduce off-target effects. Another area of interest is the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been found to have neuroprotective effects, and further research could explore its potential in treating these diseases. Additionally, the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide in combination with other drugs or therapies could also be explored.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with benzyl bromide. This two-step synthesis method has been reported in various research articles and has been found to yield high purity N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-10-12-22(30-2)13-11-21)25(29)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXLUSIXTHVSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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